molecular formula C30H26O7 B14716231 Methanone, (oxybis(2,1-ethanediyloxy(2-hydroxy-4,1-phenylene)))bis(phenyl- CAS No. 23421-22-9

Methanone, (oxybis(2,1-ethanediyloxy(2-hydroxy-4,1-phenylene)))bis(phenyl-

Cat. No.: B14716231
CAS No.: 23421-22-9
M. Wt: 498.5 g/mol
InChI Key: MCVFQMKVVDTIKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanone, (oxybis(2,1-ethanediyloxy(2-hydroxy-4,1-phenylene)))bis(phenyl-) is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple phenyl groups and ether linkages, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (oxybis(2,1-ethanediyloxy(2-hydroxy-4,1-phenylene)))bis(phenyl-) typically involves multi-step organic reactions. One common method includes the reaction of phenol derivatives with ethylene oxide under controlled conditions to form the desired ether linkages . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methanone, (oxybis(2,1-ethanediyloxy(2-hydroxy-4,1-phenylene)))bis(phenyl-) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for ether formation and substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Methanone, (oxybis(2,1-ethanediyloxy(2-hydroxy-4,1-phenylene)))bis(phenyl-) involves its interaction with various molecular targets and pathways. The compound’s phenyl groups and ether linkages allow it to interact with biological macromolecules, potentially inhibiting or modulating their functions . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (oxybis(2,1-ethanediyloxy(2-hydroxy-4,1-phenylene)))bis(phenyl-) is unique due to its combination of multiple phenyl groups and ether linkages, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

23421-22-9

Molecular Formula

C30H26O7

Molecular Weight

498.5 g/mol

IUPAC Name

[4-[2-[2-(4-benzoyl-3-hydroxyphenoxy)ethoxy]ethoxy]-2-hydroxyphenyl]-phenylmethanone

InChI

InChI=1S/C30H26O7/c31-27-19-23(11-13-25(27)29(33)21-7-3-1-4-8-21)36-17-15-35-16-18-37-24-12-14-26(28(32)20-24)30(34)22-9-5-2-6-10-22/h1-14,19-20,31-32H,15-18H2

InChI Key

MCVFQMKVVDTIKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OCCOCCOC3=CC(=C(C=C3)C(=O)C4=CC=CC=C4)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.